AZ084

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

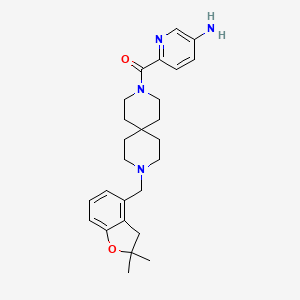

(5-aminopyridin-2-yl)-[9-[(2,2-dimethyl-3H-1-benzofuran-4-yl)methyl]-3,9-diazaspiro[5.5]undecan-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4O2/c1-25(2)16-21-19(4-3-5-23(21)32-25)18-29-12-8-26(9-13-29)10-14-30(15-11-26)24(31)22-7-6-20(27)17-28-22/h3-7,17H,8-16,18,27H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGFMKMFRGRSDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=CC=C2O1)CN3CCC4(CC3)CCN(CC4)C(=O)C5=NC=C(C=C5)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of AZ084: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ084 is a potent, selective, and orally bioavailable allosteric antagonist of the C-C chemokine receptor 8 (CCR8).[1] CCR8, a G protein-coupled receptor, is a key mediator in immune regulation, primarily expressed on regulatory T cells (Tregs), T helper 2 (Th2) cells, and a subset of other immune cells. Its activation by the endogenous ligand CCL1 is implicated in the pathogenesis of various inflammatory diseases and the suppression of anti-tumor immunity. This compound exerts its therapeutic potential by inhibiting the downstream signaling cascades initiated by CCR8 activation, thereby modulating immune cell trafficking and function. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing the CCR8 signaling pathway, experimental protocols for its characterization, and a summary of its quantitative pharmacological properties.

The CCR8 Signaling Pathway and the Allosteric Inhibition by this compound

The binding of the chemokine CCL1 to CCR8 triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways that are crucial for the migration and function of immune cells, particularly Tregs within the tumor microenvironment.[2][3] this compound, as an allosteric antagonist, binds to a site on the CCR8 receptor distinct from the CCL1 binding site. This binding event induces a conformational change that prevents the receptor from being activated by its natural ligand, effectively blocking the initiation of downstream signaling.

The primary signaling cascade initiated by CCR8 activation involves the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Concurrently, the Gβγ subunits activate downstream effectors, including phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).

Furthermore, CCR8 signaling can activate other important pathways, such as the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which are involved in cell survival, proliferation, and differentiation. By preventing the initial G protein activation, this compound effectively abrogates these downstream signaling events.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following table summarizes the key quantitative data.

| Parameter | Species/Cell Line | Value | Assay Type | Reference |

| Ki | Human | 0.9 nM | Radioligand Binding | [1] |

| IC50 | Human AML cells | 1.3 nM | Chemotaxis | [1] |

| IC50 | Human Dendritic Cells | 4.6 nM | Chemotaxis | [1] |

| IC50 | Human T cells | 5.7 nM | Chemotaxis | [1] |

| Bioavailability | Rat | >70% | Pharmacokinetic | [1] |

| Half-life (t1/2) | Rat | Long | Pharmacokinetic | [4] |

| Bioavailability | Mouse | - | Pharmacokinetic | [4] |

| Half-life (t1/2) | Mouse | - | Pharmacokinetic | [4] |

| Bioavailability | Dog | - | Pharmacokinetic | [4] |

| Half-life (t1/2) | Dog | - | Pharmacokinetic | [4] |

Key Experimental Protocols and Workflows

The characterization of this compound's mechanism of action relies on a suite of established in vitro and in vivo assays. Below are detailed protocols for the pivotal experiments.

Chemotaxis Assay

This assay assesses the ability of this compound to inhibit the directed migration of immune cells towards a chemoattractant, such as CCL1.

Experimental Workflow:

Detailed Protocol:

-

Cell Culture: Culture human monocytic THP-1 cells or primary human T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 incubator.

-

Cell Preparation: Harvest cells and wash twice with serum-free RPMI-1640. Resuspend the cells in serum-free RPMI-1640 containing 0.1% bovine serum albumin (BSA) at a concentration of 1 x 106 cells/mL.

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Serially dilute the stock solution in the cell suspension medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

-

Pre-incubation: Incubate the cell suspension with the various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

-

Chemotaxis Assay:

-

Add 600 µL of serum-free RPMI-1640 containing CCL1 (typically at its EC50 concentration) to the lower wells of a 24-well Transwell plate with a 5 µm pore size polycarbonate membrane.

-

Add 100 µL of the pre-incubated cell suspension to the upper chamber of the Transwell insert.

-

Include a negative control (no CCL1 in the lower chamber) and a positive control (vehicle-treated cells with CCL1 in the lower chamber).

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

-

Quantification:

-

Carefully remove the Transwell inserts.

-

Quantify the number of cells that have migrated to the lower chamber using a cell counter or by flow cytometry. Alternatively, stain the migrated cells on the underside of the membrane with a fluorescent dye (e.g., Calcein-AM) and quantify the fluorescence.

-

-

Data Analysis: Calculate the percentage inhibition of chemotaxis for each this compound concentration compared to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.[5][6][7]

In Vitro Regulatory T Cell (Treg) Differentiation Assay

This assay evaluates the effect of this compound on the differentiation of naive CD4+ T cells into immunosuppressive Tregs.

Experimental Workflow:

Detailed Protocol:

-

Naive CD4+ T Cell Isolation: Isolate naive CD4+ T cells (CD4+CD45RA+CD25-) from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using magnetic-activated cell sorting (MACS).

-

Cell Culture: Plate the naive CD4+ T cells in a 96-well plate pre-coated with anti-CD3 (e.g., 5 µg/mL) and anti-CD28 (e.g., 2 µg/mL) antibodies.

-

Treg Polarization: Culture the cells in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, recombinant human IL-2 (e.g., 100 U/mL), and recombinant human TGF-β (e.g., 5 ng/mL) to induce Treg differentiation.

-

This compound Treatment: Add various concentrations of this compound or vehicle (DMSO) to the cell cultures at the time of plating.

-

Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.

-

Flow Cytometry:

-

Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

-

Perform surface staining with fluorescently labeled antibodies against CD4 and CD25.

-

Fix and permeabilize the cells using a Foxp3 staining buffer set.

-

Perform intracellular staining with a fluorescently labeled antibody against Foxp3.

-

-

Data Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD4+CD25+Foxp3+ Treg cells in each treatment group.[8][9][10]

In Vivo Tumor Model

This experiment assesses the anti-tumor efficacy of this compound in a preclinical cancer model, often in combination with other immunotherapies.

Experimental Workflow:

Detailed Protocol:

-

Animal Model: Use immunocompetent mice, such as C57BL/6 or BALB/c, depending on the syngeneic tumor cell line to be used.

-

Tumor Cell Implantation: Subcutaneously inject a suspension of a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma or E0771 breast cancer cells) into the flank of the mice.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups.

-

Treatment Groups:

-

Vehicle control

-

This compound (administered orally or intraperitoneally at a specified dose and schedule)

-

Positive control (e.g., an anti-PD-1 antibody)

-

Combination of this compound and the positive control

-

-

Drug Administration: Administer the treatments as per the predetermined schedule.

-

Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

-

Endpoint Analysis:

-

At the end of the study (when tumors in the control group reach a maximum allowed size), euthanize the mice.

-

Excise the tumors and weigh them.

-

Prepare single-cell suspensions from the tumors and spleens for immune cell profiling by flow cytometry. Analyze the proportions of different immune cell populations, including CD4+ T cells, CD8+ T cells, and Tregs (CD4+Foxp3+).[11][12][13]

-

Conclusion

This compound is a promising small molecule therapeutic that functions as a potent and selective allosteric antagonist of the CCR8 receptor. Its mechanism of action, centered on the inhibition of CCR8-mediated signaling, leads to the disruption of immune cell migration and the modulation of the immunosuppressive tumor microenvironment. The preclinical data strongly support its potential in the treatment of cancer and inflammatory diseases. The experimental protocols and workflows detailed in this guide provide a robust framework for the further investigation and characterization of this compound and other CCR8-targeting agents.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. corning.com [corning.com]

- 7. Leucocyte chemotaxis: Examination of mitogen-activated protein kinase and phosphoinositide 3-kinase activation by Monocyte Chemoattractant Proteins-1, -2, -3 and -4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. miltenyibiotec.com [miltenyibiotec.com]

- 9. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. horizondiscovery.com [horizondiscovery.com]

- 11. benchchem.com [benchchem.com]

- 12. CCR8 antagonist suppresses liver cancer progression via turning tumor-infiltrating Tregs into less immunosuppressive phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

AZ084 as a CCR8 Allosteric Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AZ084, a potent and selective allosteric antagonist of the C-C chemokine receptor 8 (CCR8). CCR8 is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target for a range of inflammatory diseases, autoimmune disorders, and cancer. This document details the mechanism of action of this compound, summarizes key quantitative data, outlines relevant experimental protocols, and provides visualizations of the associated signaling pathways and workflows.

Introduction to CCR8

The C-C chemokine receptor 8 (CCR8) plays a crucial role in regulating the migration and function of specific immune cell populations. Its expression is primarily limited to T helper 2 (Th2) cells, regulatory T cells (Tregs), and certain memory T cells, making it an attractive target for therapeutic intervention.[1] The primary endogenous ligands for CCR8 include CCL1, which is the most potent and specific ligand, as well as CCL8 and CCL18.[1] The interaction between these chemokines and CCR8 is pivotal in immune responses, particularly in the context of asthma, atopic dermatitis, and the tumor microenvironment (TME), where it facilitates the recruitment of immunosuppressive Tregs.[1][2][3]

This compound is a potent, selective, and orally active small molecule that functions as an allosteric antagonist of CCR8.[4][5][6] Unlike competitive antagonists that bind to the same site as the endogenous ligand (the orthosteric site), allosteric antagonists bind to a distinct site on the receptor.[7][8] This binding induces a conformational change in the receptor that modulates the binding or signaling of the natural ligand.[7][9] this compound has demonstrated high potency in inhibiting the function of human T cells, dendritic cells, and eosinophils, positioning it as a promising candidate for therapeutic development.[5]

CCR8 Signaling and Mechanism of Allosteric Antagonism by this compound

Upon binding of a natural ligand like CCL1, CCR8 activates heterotrimeric G proteins, predominantly of the Gαi subtype. This initiates a cascade of downstream signaling events crucial for cellular responses such as chemotaxis, cell survival, and proliferation. Key pathways activated include the PI3K/Akt pathway and the MAPK/ERK pathway.

This compound exerts its inhibitory effect by binding to an allosteric site on the CCR8 receptor. This binding event is thought to induce a conformational change that prevents the receptor from activating its downstream signaling pathways, even when the natural ligand CCL1 is bound to the orthosteric site. This non-competitive mechanism effectively blocks CCR8-mediated cell migration and function.[5][10]

Quantitative Pharmacological Data for this compound

This compound has been characterized by its high affinity and potency across various assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Type / Assay Condition | Reference |

|---|---|---|---|

| Binding Affinity (Ki) | 0.9 nM | Competition with radiolabeled CCL1 | [4][5][6] |

| Apparent Ki | 0.88 nM | Competition with radiolabeled CCL1 | [10] |

| IC50 (Chemotaxis) | 1.3 nM | AML cells | [4] |

| IC50 (Chemotaxis) | 4.6 nM | Dendritic Cells (DC) | [4] |

| IC50 (Chemotaxis) | 5.7 nM | T cells |[4] |

Table 2: In Vivo Data and Pharmacokinetics of this compound

| Parameter | Value | Species | Administration | Reference |

|---|---|---|---|---|

| Bioavailability | >70% | Rat | Intravenous (i.v.) | [10] |

| Half-life | Long | Rat | Not specified | [5][10] |

| Effective Dose (Tumor) | 5 mg/kg | C57BL/6J mice | Intraperitoneal (i.p.) | [4] |

| Tolerability (7 days) | Up to 650 mg/kg/day | Rat | Not specified | [10] |

| Tolerability (7 days) | Up to 8.7 mg/kg/day | Dog | Not specified |[10] |

Key Experimental Protocols

The characterization of this compound involved several key experimental methodologies to determine its binding affinity, functional antagonism, and in vivo efficacy.

This assay is used to determine the binding affinity (Ki) of a compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

-

Objective: To determine the affinity of this compound for the CCR8 receptor.

-

Materials:

-

Methodology:

-

Incubation: Incubate membranes from CCR8-expressing cells with a fixed concentration of radiolabeled CCL1 and varying concentrations of this compound.

-

Equilibration: Allow the binding reaction to reach equilibrium.

-

Separation: Separate bound from unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: Wash the filters to remove non-specific binding and measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. Calculate the IC50 (concentration of this compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

This functional assay measures the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.

-

Objective: To determine the potency (IC50) of this compound in blocking CCL1-induced cell migration.

-

Materials:

-

Methodology:

-

Preparation: Pre-incubate the target cells with varying concentrations of this compound or vehicle control.

-

Chamber Setup: Place assay medium containing CCL1 in the lower chamber of the Transwell plate.

-

Cell Seeding: Add the pre-incubated cells to the upper chamber (the insert).

-

Incubation: Incubate the plate for a period sufficient to allow cell migration through the porous membrane (typically 2-4 hours).

-

Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or flow cytometry.

-

Data Analysis: Plot the percentage of inhibition of migration against the concentration of this compound to determine the IC50 value.

-

This protocol evaluates the anti-tumor effects of a CCR8 antagonist in a living organism, often by assessing its ability to modulate the tumor microenvironment and inhibit tumor growth.[11]

-

Objective: To assess the efficacy of this compound in restraining tumor metastasis by downregulating Treg differentiation.[4]

-

Animal Model: C57BL/6J mice with a subcutaneous LLC (Lewis Lung Carcinoma) tumor.[4]

-

Materials:

-

LLC tumor cells.

-

C57BL/6J mice.

-

This compound formulated for in vivo administration.

-

Calipers for tumor measurement.

-

Flow cytometry reagents for immune cell analysis.

-

-

Methodology:

-

Tumor Implantation: Subcutaneously implant LLC tumor cells into the mice.

-

Treatment: Once tumors are established, begin treatment with this compound (e.g., 5 mg/kg, intraperitoneal injection, every third day) or vehicle control.[4]

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Monitor animal health and weight.

-

Endpoint Analysis: At the end of the study (e.g., after 9 or 21 days), euthanize the animals.[4]

-

Tissue Analysis: Harvest tumors and lungs. Analyze the immune cell populations (specifically CD4+Foxp3+ Tregs) within these tissues using flow cytometry to assess the impact of this compound on Treg accumulation and differentiation.[4]

-

Conclusion

This compound is a well-characterized, potent, and orally bioavailable allosteric antagonist of CCR8. Its ability to effectively block CCR8-mediated signaling and inhibit the migration of key immune cells in the low nanomolar range highlights its therapeutic potential. The data strongly support its development for conditions where CCR8 plays a pathogenic role, such as asthma and cancer. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further investigate this compound and other CCR8 modulators in drug discovery and development programs.

References

- 1. Frontiers | CCR8 Signaling via CCL1 Regulates Responses of Intestinal IFN-γ Producing Innate Lymphoid CelIs and Protects From Experimental Colitis [frontiersin.org]

- 2. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications | MDPI [mdpi.com]

- 3. bms.com [bms.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Orally bioavailable allosteric CCR8 antagonists inhibit dendritic cell, T cell and eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Receptor antagonist - Wikipedia [en.wikipedia.org]

- 8. 10. Competitive Antagonist vs. Negative Allosteric Modulator – Principles of Pharmacology – Study Guide [open.lib.umn.edu]

- 9. Allosteric modulator - Wikipedia [en.wikipedia.org]

- 10. | BioWorld [bioworld.com]

- 11. benchchem.com [benchchem.com]

Whitepaper: Investigating the Role of Small Molecules in Regulatory T Cell (Treg) Differentiation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "AZ084" referenced in the initial topic is hypothetical. To fulfill the structural and content requirements of this request, this document will use publicly available information on the well-characterized small molecule inhibitor, BX-795 , as a representative example of a compound that influences T cell differentiation towards a regulatory phenotype. The principles and experimental frameworks described herein are broadly applicable to the investigation of novel compounds in this therapeutic area.

Executive Summary

Regulatory T cells (Tregs) are critical for maintaining immune homeostasis and preventing autoimmunity. The differentiation of naive CD4+ T cells into Tregs is a tightly regulated process, primarily driven by the transcription factor FOXP3. The signaling pathways influencing FOXP3 expression, such as those initiated by TGF-β and IL-2, are key targets for therapeutic intervention. This document provides a technical overview of the role of small molecules in promoting Treg differentiation, using the PDK1 inhibitor BX-795 as a case study. We will detail the signaling pathways involved, present methodologies for assessing compound activity, and provide a framework for preclinical investigation.

Introduction to Treg Differentiation

Regulatory T cells are a specialized subpopulation of T cells that act to suppress immune responses. The master regulator for Treg development and function is the transcription factor FOXP3.[1] The induction of FOXP3 can be influenced by various external signals, most notably T cell receptor (TCR) engagement and cytokines like Transforming Growth Factor-beta (TGF-β) and Interleukin-2 (IL-2).[2][3]

-

TGF-β Signaling: This pathway is crucial for the differentiation of peripherally-derived Tregs (pTregs). TGF-β signaling leads to the phosphorylation and activation of Smad2 and Smad3, which then translocate to the nucleus and bind to the Foxp3 gene, initiating its transcription.[4][5][6]

-

IL-2 Signaling: IL-2 is vital for the expansion and survival of Tregs.[7] Signaling through the IL-2 receptor activates the STAT5 transcription factor, which binds to the Foxp3 promoter and is required for stable FOXP3 expression.[4][8][9]

Small molecules that can modulate these or related pathways are of significant interest for their potential to enhance Treg populations for therapeutic purposes in autoimmune diseases and transplantation.

The Role of BX-795 in T Cell Differentiation

BX-795 is a small molecule inhibitor of 3-phosphoinositide dependent protein kinase-1 (PDK1).[10] Recent studies have demonstrated its ability to induce an IL-2 hypersecreting phenotype in T cells upon TCR activation, which concomitantly promotes a cellular state highly similar to induced Tregs (iTregs), albeit without expressing FOXP3.[10] This suggests an alternative pathway to achieving a regulatory T cell phenotype.

Quantitative Data Summary

The following tables summarize the reported effects of BX-795 on T cell cytokine production and gene expression, based on in vitro studies.

Table 1: Effect of BX-795 on Cytokine Secretion by Activated T Cells

| Cytokine | Treatment Condition | Fold Change vs. Control |

| IL-2 | TCR-stimulated Jurkat E6-1 cells + BX-795 | Increased |

| Th2 Cytokines | Allergen-specific mouse T cells + BX-795 | Inhibited |

Data is qualitative as presented in the source.[10]

Table 2: Gene Expression Profile of T cells treated with BX-795

| Gene Set | Comparison | Result |

| Treg-associated genes | BX-795 treated T cells vs. Effector T cells | Significantly Enriched |

| FOXP3 | BX-795 treated T cells | Not Expressed |

Data derived from RNA-Seq analysis.[10]

Signaling Pathways and Experimental Workflows

Canonical Treg Differentiation Signaling

The differentiation of a naive T cell into a FOXP3+ Treg is a multi-signal process. The diagram below illustrates the key inputs from the TCR, CD28, IL-2, and TGF-β pathways converging on the nucleus to drive Foxp3 gene expression.

Caption: Canonical signaling pathways inducing FOXP3 expression for Treg differentiation.

Experimental Workflow for Screening Small Molecules

The following workflow outlines a typical process for identifying and characterizing small molecules that promote a Treg phenotype.

Caption: A generalized workflow for screening small molecules for Treg induction properties.

Detailed Experimental Protocols

In Vitro Treg Differentiation Assay

This protocol is designed to assess the ability of a test compound to induce FOXP3 expression in naive T cells.

-

Cell Isolation: Isolate naive CD4+ T cells (CD4+CD25-CD45RA+) from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using negative selection magnetic beads.

-

Plating: Plate cells at a density of 1 x 10^6 cells/mL in a 96-well plate pre-coated with anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1 µg/mL).

-

Treatment: Add the test compound (e.g., BX-795 at various concentrations) and control cytokines (TGF-β at 5 ng/mL and IL-2 at 100 U/mL) to appropriate wells.

-

Incubation: Culture the cells for 3-5 days at 37°C, 5% CO2.

-

Analysis: Harvest cells and stain for surface markers (CD4, CD25) followed by intracellular staining for FOXP3. Analyze by flow cytometry.

T Cell Suppression Assay

This assay measures the functional capacity of the induced Treg-like cells to suppress the proliferation of effector T cells.

-

Generate Treg-like cells: Differentiate naive CD4+ T cells in the presence of the test compound as described in Protocol 5.1. Isolate the induced cells.

-

Label Responder Cells: Isolate conventional T cells (Tconv; CD4+CD25-) and label them with a proliferation dye such as CFSE or CellTrace Violet.

-

Co-culture: Co-culture the induced Treg-like cells with the labeled responder T cells at various ratios (e.g., 1:1, 1:2, 1:4, 1:8) in the presence of a polyclonal stimulus (e.g., anti-CD3/CD28 beads).

-

Incubation: Culture for 3-4 days.

-

Analysis: Analyze the dilution of the proliferation dye in the responder T cell population (gated as dye-positive) by flow cytometry. A reduction in dye dilution indicates suppression of proliferation.

Conclusion

The targeted induction of regulatory T cells using small molecules represents a promising therapeutic strategy. While canonical pathways involving TGF-β and IL-2 are primary targets, compounds like BX-795 demonstrate that alternative mechanisms can be exploited to generate cells with a regulatory phenotype. The experimental framework provided herein offers a robust starting point for the identification and characterization of novel compounds like "this compound" that may modulate Treg differentiation and function, paving the way for new immunomodulatory therapies.

References

- 1. Directed differentiation of regulatory T cells from naive T cells and prevention of their inflammation‐mediated instability using small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The regulation of immune tolerance by FOXP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Molecular Mechanisms Controlling Foxp3 Expression in Health and Autoimmunity: From Epigenetic to Post-translational Regulation [frontiersin.org]

- 4. The molecular mechanisms of Foxp3 gene regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Differential Roles of IL-2 Signaling in Developing versus Mature Tregs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A dynamic dual role of IL-2 signaling in the two-step differentiation process of adaptive regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Defining the Threshold IL-2 Signal Required for Induction of Selective Treg Cell Responses Using Engineered IL-2 Muteins [frontiersin.org]

- 10. The small molecule inhibitor BX-795 uncouples IL-2 production from inhibition of Th2 inflammation and induces CD4+ T cells resembling iTreg - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of AZ084 on Dendritic Cell and T Cell Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ084 is a potent, selective, and orally bioavailable allosteric antagonist of the C-C chemokine receptor 8 (CCR8). This receptor and its primary ligand, CCL1, play a critical role in orchestrating the migration of various immune cells, including dendritic cells (DCs) and T cells. By targeting the CCL1-CCR8 axis, this compound presents a promising therapeutic strategy for a range of immunologically driven diseases, including asthma and cancer, by modulating immune cell trafficking. This technical guide provides an in-depth overview of the effects of this compound on dendritic cell and T cell migration, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols and signaling pathway diagrams.

Mechanism of Action

This compound functions as an allosteric inhibitor of CCR8, meaning it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand CCL1 binds. This binding event induces a conformational change in the receptor that prevents its activation by CCL1. The inhibition of CCR8 signaling by this compound effectively blocks the downstream pathways that mediate chemotaxis, the directed migration of cells along a chemical gradient.

The CCR8 signaling cascade is initiated upon CCL1 binding, leading to the activation of heterotrimeric G proteins, primarily of the Gαi subtype. This triggers a series of intracellular events, including:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway Activation: The Gβγ subunit of the G protein can activate PI3K, leading to the phosphorylation and activation of Akt, a key regulator of cell survival and proliferation.

-

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway Activation: CCR8 signaling can also stimulate the MAPK/ERK cascade, which is involved in cell proliferation, differentiation, and survival.

-

Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

By preventing the initial activation of CCR8, this compound effectively abrogates these downstream signaling events, thereby inhibiting the migratory response of dendritic cells and T cells towards a CCL1 gradient.

Quantitative Data Summary

The inhibitory effects of this compound on dendritic cell and T cell migration have been quantified in several studies. The following tables summarize the key potency and efficacy data.

| Parameter | Value | Cell Type | Reference |

| Ki | 0.9 nM | - | [1] |

| IC50 (Chemotaxis Inhibition) | 4.6 nM | Dendritic Cells | [2] |

| IC50 (Chemotaxis Inhibition) | 5.7 nM | T Cells | [2] |

| IC50 (Chemotaxis Inhibition) | 1.3 nM | Acute Myeloid Leukemia (AML) Cells | [2] |

Table 1: Potency of this compound in various cell types.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on dendritic cell and T cell migration.

Dendritic Cell Migration Assay (Transwell Assay)

This protocol describes an in vitro method to evaluate the ability of this compound to inhibit the migration of dendritic cells towards a CCL1 gradient.

Materials:

-

Human monocyte-derived dendritic cells (mo-DCs) or a suitable dendritic cell line (e.g., MUTZ-3)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine

-

Recombinant human CCL1

-

This compound

-

Transwell® inserts with a 5 µm pore size polycarbonate membrane

-

24-well companion plates

-

Calcein-AM or other fluorescent dye for cell labeling

-

Fluorescence plate reader

Procedure:

-

Cell Preparation:

-

Culture dendritic cells to the desired density. For mo-DCs, differentiate from peripheral blood mononuclear cells (PBMCs) using GM-CSF and IL-4.

-

On the day of the assay, harvest the cells and resuspend them in serum-free RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 30 minutes at 37°C.

-

-

Assay Setup:

-

Add 600 µL of RPMI 1640 medium containing a predetermined optimal concentration of CCL1 (e.g., 50 ng/mL) to the lower wells of the 24-well plate.

-

Add 100 µL of the pre-incubated dendritic cell suspension to the upper chamber of the Transwell® inserts.

-

Place the inserts into the wells of the 24-well plate.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 hours.

-

-

Quantification of Migrated Cells:

-

Carefully remove the Transwell® inserts from the plate.

-

To quantify the migrated cells in the lower chamber, add a fluorescent dye such as Calcein-AM and incubate according to the manufacturer's instructions.

-

Measure the fluorescence in the lower wells using a fluorescence plate reader. Alternatively, migrated cells can be collected and counted using a hemocytometer or flow cytometer.

-

-

Data Analysis:

-

Calculate the percentage of migration for each condition relative to the total number of cells added to the upper chamber.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition of migration against the log concentration of this compound.

-

T Cell Migration Assay (Transwell Assay)

This protocol outlines an in vitro method to assess the inhibitory effect of this compound on T cell chemotaxis.

Materials:

-

Human primary T cells isolated from PBMCs or a T cell line (e.g., Jurkat)

-

RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

-

Recombinant human CCL1

-

This compound

-

Transwell® inserts with a 5 µm pore size polycarbonate membrane

-

24-well companion plates

-

Flow cytometer or cell counter

Procedure:

-

Cell Preparation:

-

Isolate primary T cells using magnetic-activated cell sorting (MACS) or use a cultured T cell line.

-

Resuspend the T cells in serum-free RPMI 1640 medium at a concentration of 2 x 10^6 cells/mL.

-

Pre-treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) or vehicle control for 30 minutes at 37°C.

-

-

Assay Setup:

-

Add 600 µL of RPMI 1640 medium containing an optimal concentration of CCL1 (e.g., 100 ng/mL) to the lower chamber of the 24-well plate.

-

Add 100 µL of the pre-treated T cell suspension to the upper chamber of the Transwell® inserts.

-

-

Incubation:

-

Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Quantification of Migrated Cells:

-

Collect the cells that have migrated to the lower chamber.

-

Count the number of migrated cells using a flow cytometer (by acquiring events for a fixed period) or a hemocytometer.

-

-

Data Analysis:

-

Calculate the chemotactic index as the fold increase in migrated cells in the presence of CCL1 compared to the medium-alone control.

-

Determine the inhibitory effect of this compound by comparing the number of migrated cells in the this compound-treated groups to the vehicle-treated control. Calculate the IC50 value.

-

Visualizations

Signaling Pathway Diagram

Caption: CCR8 signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: General workflow for an in vitro chemotaxis assay.

Conclusion

This compound is a highly effective antagonist of the CCR8 receptor, potently inhibiting the migration of dendritic cells and T cells. Its allosteric mechanism of action provides a specific means of blocking the CCL1-CCR8 signaling axis, a key pathway in immune cell trafficking. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other CCR8-targeting compounds in various disease models. Further research into the in vivo efficacy and safety of this compound will be crucial in translating these promising preclinical findings into clinical applications.

References

AZ084: A Technical Guide to its Therapeutic Potential in Asthma and Cancer

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of AZ084, a potent and selective allosteric antagonist of the C-C chemokine receptor 8 (CCR8). We will explore its mechanism of action and summarize the existing preclinical data that underscore its potential as a therapeutic agent in asthma and oncology.

Core Compound Characteristics

This compound is an orally bioactive small molecule belonging to the diazaspiroundecane class of compounds. It functions as a non-competitive, allosteric inhibitor of the CCR8 receptor, a G protein-coupled receptor (GPCR) that plays a significant role in immune cell trafficking. The primary endogenous ligand for CCR8 is the chemokine CCL1. By binding to an allosteric site, this compound modulates the receptor's conformation, thereby inhibiting the downstream signaling induced by CCL1.

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for this compound in various preclinical assays.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Value | Cell/Assay Type | Species | Reference |

| Ki | 0.9 nM | CCR8 Receptor Binding | Human | |

| IC50 | 1.3 nM | Chemotaxis Inhibition | AML Cells | |

| IC50 | 4.6 nM | Chemotaxis Inhibition | Dendritic Cells (DC) | |

| IC50 | 5.7 nM | Chemotaxis Inhibition | T Cells |

Table 2: In Vivo Pharmacokinetic and Dosing Parameters

| Parameter | Value/Regimen | Animal Model | Study Context | Reference |

| Bioavailability | >70% | Rat | Pharmacokinetic Study | |

| Dosing | 5 mg/kg, i.p. | C57BL/6 J Mice | Cancer Metastasis Model | |

| Frequency | Every third day | C57BL/6 J Mice | Cancer Metastasis Model |

The Role of this compound in Asthma

The chemokine receptor CCR8 has been identified as a key player in the pathophysiology of asthma, primarily through its role in orchestrating the migration of inflammatory immune cells. CCR8 is expressed on dendritic cells, T cells, and eosinophils, all of which contribute to allergic airway inflammation.

3.1 Mechanism of Action in Asthma

The proposed mechanism for this compound in asthma involves the inhibition of CCL1-mediated chemotaxis. By blocking CCR8 signaling, this compound can prevent the recruitment of key inflammatory cells to the lungs, thereby mitigating the allergic response characteristic of asthma.

The Role of this compound in Cancer

In oncology, the focus of this compound is on modulating the tumor microenvironment (TME). Specifically, it targets the trafficking of regulatory T cells (Tregs), which are immunosuppressive cells that hinder the body's natural anti-tumor immune response.

4.1 Mechanism of Action in Cancer

Tumors can secrete CCL1 to recruit CCR8-expressing Tregs into the TME. These Tregs suppress the activity of cytotoxic T cells that would otherwise attack the cancer cells. This compound blocks this recruitment process. By inhibiting the accumulation of Tregs in the tumor, this compound helps to reverse the immunosuppressive climate, allowing for a more effective anti-tumor immune response. This mechanism is particularly relevant for preventing the formation of a pre-metastatic niche, an environment that is permissive to the seeding and growth of metastatic tumor cells.

Experimental Protocols

This section details the methodologies used in key preclinical studies of this compound.

5.1 In Vitro Treg Differentiation Assay

-

Objective: To assess the effect of this compound on the differentiation of Tregs induced by tumor-derived factors.

-

Cell Culture: T cells were co-cultured with LLC-exo MPF CM (Lewis Lung Carcinoma exosome-containing conditioned medium from macrophage-primed cancer-associated fibroblasts).

-

Treatment: this compound was added to the co-culture at a concentration of 5 µg/mL.

-

Duration: The cells were treated daily for a period of 4 days.

-

Endpoint Analysis: The proportion of Tregs (identified by markers such as CD4+ and Foxp3+) and the expression of CCR8 on T cells were quantified using flow cytometry.

5.2 In Vivo Tumor Metastasis Model

-

Objective: To evaluate the efficacy of this compound in preventing tumor metastasis.

-

Animal Model: C57BL/6 J mice were used, with a subcutaneous Lewis Lung Carcinoma (LLC) tumor model established. Some models involved pre-injection with LLC-exosomes to establish a pre-metastatic niche.

-

Treatment: this compound was administered via intraperitoneal (i.p.) injection.

-

Dosage: 5 mg/kg.

-

Dosing Schedule: Injections were given every third day for a duration of 9 or 21 days.

-

Endpoint Analysis: The primary endpoints were the colonization of tumor cells in the lungs and the accumulation of Tregs in the lung tissue, assessed via histological analysis and flow cytometry.

5.3 In Vivo Formulation Protocol

-

Objective: To prepare a clear, injectable solution of this compound for animal studies.

-

Solvents: A co-solvent system is used, consisting of Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and Saline.

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Sequentially add the co-solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Ensure each solvent is fully mixed before adding the next.

-

The final solution should be clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

-

-

Note: It is recommended to prepare this working solution fresh on the day of use.

Conclusion and Future Directions

This compound is a potent and selective CCR8 allosteric antagonist with compelling preclinical data supporting its development for both asthma and cancer. Its ability to inhibit the migration of key inflammatory cells in asthma and to modulate the immunosuppressive tumor microenvironment in cancer highlights its dual therapeutic potential. Further studies are warranted to explore its safety and efficacy in clinical settings, potentially offering a novel therapeutic option for patients with these complex diseases.

Pharmacokinetic Profile of AZ084 in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of AZ084, a potent and selective allosteric antagonist of the C-C chemokine receptor 8 (CCR8). This compound has demonstrated potential therapeutic applications in diseases such as asthma and cancer by modulating immune responses through the downregulation of regulatory T cell (Treg) differentiation.[1] This document summarizes key pharmacokinetic parameters, details experimental methodologies for its preclinical evaluation, and visualizes associated signaling pathways and experimental workflows.

Core Data Presentation

The following tables consolidate the available quantitative pharmacokinetic data for this compound in various preclinical species.

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species

| Parameter | Mouse (Female BALB/c) | Rat (Male Wistar) | Dog (Female Beagle) |

| Dose (mg/kg) | 5 (i.p.) | 434.57-869.14 (i.v.) | Data Not Available |

| Route of Administration | Intraperitoneal (i.p.) | Intravenous (i.v.) | Intravenous (i.v.) |

| Bioavailability (%) | Data Not Available | >70 | Data Not Available |

| Plasma Protein Binding (% free) | 55.6 | 47.0 | 45.7 |

| Clearance (CL) (mL/min/kg) | Data Not Available | 15.0 | Data Not Available |

| Half-life (t½) | Data Not Available | Long half-life[2] | Data Not Available |

| Cmax | Data Not Available | Data Not Available | Data Not Available |

| Tmax | Data Not Available | Data Not Available | Data Not Available |

| AUC | Data Not Available | Data Not Available | Data Not Available |

| Volume of Distribution (Vd) | Data Not Available | Data Not Available | Data Not Available |

Note: Data is compiled from available public sources. "Data Not Available" indicates that the information was not found in the referenced materials.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical pharmacokinetic studies. Below are generalized protocols based on standard practices for small molecule inhibitors and specific information available for this compound.

In Vivo Pharmacokinetic Study Protocol

1. Animal Models:

-

Species: Female BALB/c mice, male Wistar rats, and female Beagle dogs were used in preclinical studies of this compound.[1]

-

Health Status: Animals should be healthy, within a specified age and weight range, and acclimated to the laboratory environment for a minimum of 7 days prior to the study.

-

Housing: Animals should be housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles, and provided with ad libitum access to food and water, except when fasting is required for the experiment.

2. Dosing and Administration:

-

Formulation: For intravenous administration in rats, this compound was dissolved in 0.9% NaCl.[1] For intraperitoneal administration in mice, a suitable vehicle would be used to ensure solubility and stability. A common formulation approach for in vivo studies of small molecules involves a mixture of solvents such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

-

Dose Levels: In reported studies, this compound was administered at 5 mg/kg (i.p.) in mice and between 434.57-869.14 mg/kg (i.v.) in rats.[1] Dose selection should be based on prior in vitro potency and in vivo tolerability studies.

-

Administration:

-

Intravenous (i.v.): Administered as a single bolus injection into a suitable vein (e.g., tail vein in rodents, cephalic vein in dogs).

-

Intraperitoneal (i.p.): Administered as a single injection into the peritoneal cavity.

-

3. Sample Collection:

-

Matrix: Blood is the primary matrix for pharmacokinetic analysis.

-

Collection Schedule: Blood samples are collected at predetermined time points post-dose to adequately characterize the absorption, distribution, and elimination phases. A typical schedule for an i.v. study might include 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose. For i.p. administration, the initial time points might be slightly delayed (e.g., 5 or 15 minutes) to capture absorption.

-

Procedure: Blood is collected into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored frozen (e.g., at -80°C) until analysis.

4. Bioanalytical Method:

-

Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules like this compound in plasma.

-

Validation: The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.

Mandatory Visualizations

Signaling Pathway

This compound functions as an allosteric antagonist of CCR8. The binding of the primary ligand, C-C motif chemokine ligand 1 (CCL1), to CCR8 on regulatory T cells (Tregs) initiates a G-protein-coupled signaling cascade that promotes their immunosuppressive functions. This compound blocks this signaling.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of a small molecule inhibitor like this compound.

References

The Selectivity of AZ084 for CCR8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity of AZ084 for the C-C chemokine receptor 8 (CCR8), a key therapeutic target in immuno-oncology and inflammatory diseases. This compound is a potent and orally active allosteric antagonist of CCR8.[1][2] This document compiles available quantitative data, details the experimental methodologies used to assess its selectivity, and provides visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound Activity

The selectivity of a pharmacological agent is critical for its therapeutic efficacy and safety profile. This compound has been reported to exhibit high selectivity for CCR8.[2] The following tables summarize the available quantitative data on the potency and functional activity of this compound.

Table 1: Binding Affinity and Functional Inhibition of this compound for Human CCR8

| Parameter | Value (nM) | Assay Type | Cell/System Used |

| K | 0.9 | Radioligand Binding Assay | Not specified |

| IC | 1.3 | Chemotaxis Assay | Acute Myeloid Leukemia (AML) cells |

| IC | 4.6 | Chemotaxis Assay | Dendritic Cells (DC) |

| IC | 5.7 | Chemotaxis Assay | T cells |

Data sourced from MedChemExpress.[1]

Table 2: Off-Target Selectivity Profile of this compound

A comprehensive quantitative selectivity panel detailing the binding affinities (Ki) or functional inhibition (IC50) of this compound against a broad range of other chemokine receptors (e.g., CCR1, CCR2, CCR3, CCR4, CCR5, CCR7, etc.) is not publicly available in the reviewed literature. However, multiple sources emphasize the "excellent selectivity" of this compound for CCR8, suggesting minimal activity against other related receptors.[2] Further studies would be required to definitively quantify the selectivity window of this compound.

Experimental Protocols

The characterization of this compound's selectivity for CCR8 relies on a suite of in vitro assays. The following are detailed methodologies for the key experiments used to determine the binding affinity and functional antagonism.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To quantify the binding affinity of this compound for CCR8.

Materials:

-

Membrane preparations from cells overexpressing human CCR8.

-

Radiolabeled CCR8 ligand (e.g., ¹²⁵I-CCL1).

-

This compound at various concentrations.

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the CCR8-expressing cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its K

d), and varying concentrations of this compound. -

Equilibration: Incubate the plate at room temperature for a sufficient time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC

50). The Kivalue can then be calculated using the Cheng-Prusoff equation: Ki= IC50/ (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kdis its dissociation constant.

Chemotaxis Assay

This functional assay assesses the ability of an antagonist to inhibit the directional migration of cells towards a chemoattractant.

Objective: To determine the functional potency (IC50) of this compound in blocking CCR8-mediated cell migration.

Materials:

-

CCR8-expressing cells (e.g., primary T cells, dendritic cells, or a transfected cell line).

-

Chemotaxis chambers (e.g., Transwell™ inserts with a porous membrane).

-

Chemoattractant (e.g., recombinant human CCL1).

-

This compound at various concentrations.

-

Assay buffer (e.g., RPMI 1640 with 0.5% BSA).

-

Cell viability stain (e.g., Calcein-AM).

-

Fluorescence plate reader.

Procedure:

-

Cell Preparation: Culture CCR8-expressing cells and resuspend them in assay buffer.

-

Assay Setup: Add the chemoattractant (CCL1) to the lower chamber of the chemotaxis plate. In the upper chamber (the Transwell™ insert), add the cell suspension pre-incubated with varying concentrations of this compound.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period sufficient to allow for cell migration (typically 1-4 hours).

-

Cell Quantification: Remove the non-migrated cells from the top of the insert. Quantify the migrated cells in the lower chamber by lysing the cells and adding a fluorescent dye (e.g., Calcein-AM) or by direct cell counting.

-

Data Analysis: Measure the fluorescence using a plate reader. Plot the percentage of inhibition of cell migration against the concentration of this compound to determine the IC

50value.

Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration that occurs upon G-protein coupled receptor (GPCR) activation.

Objective: To evaluate the inhibitory effect of this compound on CCR8-mediated intracellular signaling.

Materials:

-

CCR8-expressing cells.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid (to prevent dye leakage).

-

CCR8 agonist (e.g., CCL1).

-

This compound at various concentrations.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed the CCR8-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution (containing probenecid) in the dark at 37°C for approximately one hour.

-

Compound Addition: Place the plate in the fluorescence reader. Add varying concentrations of this compound to the wells and incubate for a short period.

-

Agonist Stimulation and Measurement: Use the instrument's injector to add the CCR8 agonist (CCL1) to the wells while simultaneously measuring the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence upon agonist addition corresponds to the intracellular calcium flux. Calculate the percentage of inhibition of the calcium response by this compound at each concentration and plot the data to determine the IC

50value.

Mandatory Visualizations

The following diagrams illustrate key aspects of CCR8 signaling and the experimental workflow for assessing the selectivity of this compound.

Caption: CCR8 signaling pathway and inhibition by this compound.

Caption: Experimental workflow for this compound selectivity profiling.

References

The Discovery and Development of AZ084: A Technical Overview of a Novel CCR8 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ084 is a potent and selective allosteric antagonist of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) that has garnered significant interest as a therapeutic target in immunology and oncology.[1][2][3][4] Initially developed by AstraZeneca, this compound emerged from a focused effort to identify novel modulators of the CCR8 signaling pathway, which is critically involved in the trafficking and function of various immune cells, including T helper type 2 (Th2) cells, regulatory T cells (Tregs), and dendritic cells (DCs).[1][5][6] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data, experimental methodologies, and visual representations of the underlying biological and experimental frameworks.

Discovery and Optimization

The development of this compound was part of a second-generation effort to improve upon an earlier series of diazospiroundecane-based CCR8 antagonists.[1][5] The first-generation compounds, while demonstrating micromolar potency, were hampered by high lipophilicity and poor physicochemical properties, rendering them unsuitable for further development.[1][5] AstraZeneca's optimization strategy focused on introducing polar bicyclic groups on the N-benzyl substituent and incorporating additional polar interactions within the amide group of the scaffold.[1][5] This medicinal chemistry approach led to a significant enhancement in potency, selectivity, and overall drug-like properties, culminating in the identification of this compound.[1][5]

Mechanism of Action

This compound functions as an allosteric inhibitor of the CCR8 receptor.[1][2][3][7] Unlike orthosteric antagonists that directly compete with the endogenous ligand (CCL1) for the binding site, allosteric inhibitors bind to a distinct site on the receptor. This binding event induces a conformational change in the receptor that prevents its activation by CCL1. This mode of action can offer advantages in terms of selectivity and the potential for a ceiling effect on inhibition.

CCR8 Signaling Pathway

The binding of the chemokine CCL1 to CCR8 on immune cells initiates a signaling cascade that is primarily mediated through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium. These signaling events are crucial for mediating the chemotactic response, which is the directed migration of immune cells towards a chemical gradient of CCL1. In the context of the tumor microenvironment, this pathway is implicated in the recruitment of immunosuppressive Tregs.

Figure 1: Simplified CCR8 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro potency and pharmacokinetic parameters of this compound.

| Parameter | Value | Assay | Species | Reference |

| Ki | 0.9 nM | Radioligand Binding | Human | [1][2][3][4][5][6] |

| IC50 (AML cells) | 1.3 nM | Chemotaxis | Human | [2] |

| IC50 (DC) | 4.6 nM | Chemotaxis | Human | [2] |

| IC50 (T cells) | 5.7 nM | Chemotaxis | Human | [2] |

| Parameter | Value | Species | Reference |

| Bioavailability | >70% | Rat | [7] |

| Half-life | Long | Rat | [1][5][6] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are outlined below. These represent standard industry practices for evaluating CCR8 antagonists.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human CCR8 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human CCR8 receptor.

-

Competitive Binding: A fixed concentration of a radiolabeled CCR8 ligand (e.g., [125I]-CCL1) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Figure 2: Workflow for a radioligand binding assay.

Chemotaxis Assay

Objective: To assess the functional ability of this compound to inhibit CCL1-induced cell migration.

Methodology:

-

Cell Preparation: CCR8-expressing cells (e.g., primary human T cells, dendritic cells, or an eosinophil cell line) are harvested and resuspended in assay medium.

-

Assay Setup: A chemotaxis chamber (e.g., a Transwell plate) is used, with the lower chamber containing CCL1 as a chemoattractant.

-

Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Cell Seeding: The pre-incubated cells are added to the upper chamber of the Transwell plate, which is separated from the lower chamber by a porous membrane.

-

Incubation: The plate is incubated for a sufficient time (e.g., 2-4 hours) to allow for cell migration through the membrane towards the CCL1 gradient.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified, for example, by using a fluorescent dye like Calcein-AM or by direct cell counting.

-

Data Analysis: The percentage of inhibition of chemotaxis for each concentration of this compound is calculated to determine the IC50 value.

Figure 3: Workflow for a chemotaxis assay.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound in animal models.

Methodology:

-

Animal Models: Studies are typically conducted in rats and dogs.

-

Dose Administration: this compound is administered via intravenous and oral routes to assess bioavailability.

-

Blood Sampling: Blood samples are collected at various time points post-dosing.

-

Sample Processing: Plasma is separated from the blood samples.

-

Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as LC-MS/MS.

-

Data Analysis: Pharmacokinetic parameters, including half-life, clearance, volume of distribution, and bioavailability, are calculated using appropriate software.

Preclinical Development and Therapeutic Potential

Preclinical studies have demonstrated that this compound possesses excellent selectivity and high metabolic stability in vitro.[1][5] In vivo studies in rats revealed an attractive pharmacokinetic profile with a long half-life, suggesting the potential for once-daily dosing in humans.[1][5][6][7]

The primary therapeutic areas of interest for this compound and other CCR8 antagonists are inflammatory diseases and cancer.

-

Asthma: The chemokine receptor CCR8 is associated with asthma, and by inhibiting the migration of key inflammatory cells like T cells, dendritic cells, and eosinophils, this compound has the potential to be an effective treatment.[1][5][6]

-

Cancer: CCR8 is highly expressed on tumor-infiltrating Tregs, which play a major role in suppressing the anti-tumor immune response. By blocking CCR8, this compound could potentially inhibit the recruitment and function of these immunosuppressive cells within the tumor microenvironment, thereby enhancing anti-tumor immunity.[2][4] More recent research has also shown that this compound can restrain the formation of the immunologically tolerant pre-metastatic niche and tumor cell metastasis in the lung by downregulating Treg differentiation.[2][4]

Clinical Development Status

As of the latest publicly available information, the global highest R&D status for this compound is pending or preclinical.[1] Specific clinical trial identifiers for this compound are not readily found in public registries, and it is not listed in recent AstraZeneca clinical trial appendices. This may indicate that the compound's development was paused, discontinued, or is proceeding under a different designation that is not publicly disclosed.

Conclusion

This compound represents a significant advancement in the development of small molecule CCR8 antagonists. Through a well-executed lead optimization program, AstraZeneca successfully identified a potent, selective, and orally bioavailable allosteric inhibitor with a promising preclinical profile. The detailed understanding of its mechanism of action and the robust preclinical data package highlight the potential of targeting the CCR8 pathway for the treatment of asthma and cancer. While the clinical development path of this compound remains to be fully elucidated, the foundational research and development efforts provide a valuable case study for drug discovery professionals and a strong rationale for the continued exploration of CCR8 as a therapeutic target.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Orally bioavailable allosteric CCR8 antagonists inhibit dendritic cell, T cell and eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

AZ084: A Deep Dive into its Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) presents a significant challenge in oncology, fostering immunosuppression that allows cancer cells to evade immune surveillance and proliferate. A key player in this immunosuppressive landscape is the regulatory T cell (Treg), which dampens anti-tumor immune responses. The C-C chemokine receptor 8 (CCR8) has emerged as a promising therapeutic target due to its high and selective expression on tumor-infiltrating Tregs.[1][2] AZ084 is a potent and selective allosteric antagonist of CCR8, demonstrating significant potential in remodeling the TME to favor anti-tumor immunity.[3][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on the TME, and detailed experimental methodologies to assess its effects.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its potency and activity across different experimental systems.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Cell Type/Assay Condition | Source |

| Ki | 0.9 nM | CCR8 binding affinity | [3] |

| IC50 | 1.3 nM | AML cell chemotaxis | [3] |

| IC50 | 4.6 nM | Dendritic Cell (DC) chemotaxis | [3] |

| IC50 | 5.7 nM | T cell chemotaxis | [3] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage and Administration | Key Findings | Source |

| C57BL/6 J mice with subcutaneous LLC tumor | 5 mg/kg; intraperitoneal injection; every third day for 9 or 21 days | Inhibited Treg differentiation and tumor cell colonization of the lungs. Reduced the number of CD4+Foxp3+ Tregs in the lungs. | [3] |

| Female Balb/C mice, male Wistar rats, and female Beagle dogs | 434.57-869.14 mg/kg; intravenous injection; single dose | Bioavailability >70% in rats. | [3] |

Mechanism of Action: Allosteric Antagonism of CCR8

This compound functions as an allosteric inhibitor of CCR8.[4][5] Unlike orthosteric antagonists that directly compete with the natural ligand (CCL1) for the binding site, allosteric inhibitors bind to a distinct site on the receptor. This binding induces a conformational change in the receptor that prevents its activation by CCL1. This mode of action can offer advantages such as higher selectivity and a ceiling effect on the inhibition, potentially reducing off-target effects.

The primary consequence of CCR8 antagonism by this compound is the disruption of CCL1-mediated signaling in Tregs. In the TME, cancer cells and other stromal cells secrete CCL1, which attracts CCR8-expressing Tregs to the tumor site.[6] By blocking this signaling, this compound is hypothesized to:

-

Inhibit Treg Migration: Prevent the recruitment and accumulation of immunosuppressive Tregs within the tumor.[7]

-

Downregulate Treg Differentiation: Interfere with the signaling pathways that promote the differentiation and maintenance of the Treg phenotype.[3]

-

Reduce Immunosuppression: By decreasing the number and function of Tregs in the TME, this compound allows for a more robust anti-tumor immune response, primarily mediated by cytotoxic T lymphocytes (CTLs).

Impact on the Tumor Microenvironment

The targeted action of this compound on CCR8+ Tregs leads to a significant remodeling of the tumor microenvironment from an immunosuppressive to an immune-active state.

Reduction of Treg Infiltration

In vivo studies have demonstrated that administration of this compound leads to a significant reduction in the accumulation of CD4+Foxp3+ Tregs in the lungs of mice with Lewis Lung Carcinoma (LLC).[3] This reduction in Treg numbers is a critical step in overcoming the immunosuppressive barrier within the TME.

Restraining the Pre-Metastatic Niche

This compound has been shown to restrain the formation of the immunologically tolerant pre-metastatic niche (PMN).[3] The PMN is a microenvironment in a distant organ that is modified by the primary tumor to be more receptive to metastatic cancer cells. By downregulating Treg differentiation, this compound helps to maintain an immune-surveillant state in these potential metastatic sites, thereby inhibiting tumor cell colonization.[3]

Signaling Pathways

The following diagram illustrates the proposed signaling pathway affected by this compound.

Caption: this compound allosterically inhibits the CCR8 receptor on Tregs, blocking CCL1-mediated signaling.

Experimental Workflows

The following diagram outlines a typical experimental workflow to evaluate the efficacy of this compound.

Caption: A typical workflow for preclinical evaluation of this compound's anti-tumor activity.

Key Experimental Protocols

In Vitro T Cell Chemotaxis Assay

Objective: To determine the inhibitory effect of this compound on the migration of CCR8-expressing T cells towards a CCL1 gradient.

Materials:

-

CCR8-expressing T cells (e.g., primary human CD4+ T cells, cultured to express CCR8)

-

Recombinant Human CCL1

-

This compound

-

Transwell inserts (5 µm pore size) for 24-well plates

-

Assay Medium: RPMI 1640 + 0.5% Bovine Serum Albumin (BSA)

-

DMSO (for dissolving this compound)

-

Flow cytometer

-

Counting beads

Procedure:

-

Cell Preparation:

-

Culture and expand CCR8-expressing T cells.

-

On the day of the assay, harvest cells and wash once with PBS.

-

Resuspend cells in Assay Medium at a concentration of 1 x 10^6 cells/mL.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in Assay Medium to achieve the desired final concentrations. Include a vehicle control (DMSO).

-

-

Assay Setup:

-

Add 600 µL of Assay Medium containing various concentrations of CCL1 (chemoattractant) to the lower chambers of the 24-well plate. Include a negative control with Assay Medium only.

-

In separate tubes, pre-incubate 100 µL of the T cell suspension with 100 µL of the 2x this compound dilutions (or vehicle control) for 30 minutes at 37°C.

-

Add 200 µL of the pre-incubated cell suspension to the upper chamber of the Transwell inserts.

-

-

Incubation:

-

Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator.

-

-

Quantification of Migrated Cells:

-

Carefully remove the Transwell inserts.

-

Collect the cell suspension from the lower chamber.

-

Add a fixed number of counting beads to each sample.

-

Analyze the samples by flow cytometry to quantify the number of migrated cells relative to the counting beads.

-

-

Data Analysis:

-

Calculate the percentage of migration inhibition for each this compound concentration compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

-

In Vivo Syngeneic Mouse Tumor Model

Objective: To evaluate the in vivo efficacy of this compound in inhibiting tumor growth and modulating the tumor microenvironment.

Materials:

-

6-8 week old female C57BL/6J mice

-

Lewis Lung Carcinoma (LLC) cells

-

This compound

-

Vehicle solution (e.g., 0.5% methylcellulose)

-

Sterile PBS

-

Calipers for tumor measurement

-

Flow cytometry antibodies for immune cell profiling (e.g., anti-CD4, anti-CD8, anti-Foxp3)

-

Materials for tissue processing and histology

Procedure:

-

Tumor Cell Implantation:

-

Harvest LLC cells and resuspend in sterile PBS at a concentration of 2 x 10^6 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the flank of each mouse.

-

-

Treatment:

-

Once tumors are palpable (e.g., 50-100 mm³), randomize mice into treatment and control groups.

-

Administer this compound (e.g., 5 mg/kg) or vehicle via intraperitoneal injection every third day.

-

-

Tumor Growth Monitoring:

-

Measure tumor dimensions using calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor animal body weight and overall health.

-

-

Endpoint and Tissue Collection:

-

Euthanize mice when tumors reach a predetermined size or at the end of the study.

-

Collect tumors, spleens, and lungs for further analysis.

-

-

Immune Cell Profiling (Flow Cytometry):

-

Process tumors into single-cell suspensions.

-